molecular formula C12H12ClN3O2 B5360454 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea

Cat. No.: B5360454
M. Wt: 265.69 g/mol
InChI Key: BWXJMIOIQZLPIV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a chlorinated aromatic ring and an oxazole moiety, suggests potential biological activity and utility in chemical research.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7-6-11(16-18-7)15-12(17)14-10-5-3-4-9(13)8(10)2/h3-6H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXJMIOIQZLPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with an isocyanate derivative of 5-methyl-1,2-oxazole. This reaction can be carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and oxazole moiety can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The presence of the chlorinated aromatic ring and oxazole moiety suggests potential interactions with hydrophobic pockets or hydrogen-bonding sites in target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-2-methylphenyl)-3-phenylurea
  • 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea
  • 1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)carbamate

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the combination of a chlorinated aromatic ring and an oxazole moiety, which can impart distinct chemical and biological properties. This structural uniqueness can lead to specific interactions with biological targets or distinct reactivity in chemical transformations.

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